molecular formula C8H9IN2O B12111743 2-amino-N-(4-iodophenyl)acetamide

2-amino-N-(4-iodophenyl)acetamide

Katalognummer: B12111743
Molekulargewicht: 276.07 g/mol
InChI-Schlüssel: PNWCWXLRXGAVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H9IN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 4-iodophenyl group and an amino group is attached to the alpha carbon of the acetamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with chloroacetyl chloride to form N-(4-iodophenyl)chloroacetamide, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Step 1 Formation of N-(4-iodophenyl)chloroacetamide:

    Step 2 Formation of this compound:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Deiodinated derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-iodoacetanilide: Similar structure but lacks the amino group.

    N-(4-iodophenyl)acetamide: Similar structure but lacks the amino group.

    2-amino-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

2-amino-N-(4-iodophenyl)acetamide is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the amino group contributes to its potential biological activity.

Eigenschaften

Molekularformel

C8H9IN2O

Molekulargewicht

276.07 g/mol

IUPAC-Name

2-amino-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C8H9IN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)

InChI-Schlüssel

PNWCWXLRXGAVFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CN)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.